

# Chiauranib Clinical Trial Meta-Analysis: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Chiauranib |
| Cat. No.:      | B1574309   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of available clinical trial data for **Chiauranib** (CS2164), a novel multi-target inhibitor. The objective is to offer a comparative perspective on its performance against alternative therapies in various cancer indications, supported by experimental data and detailed methodologies.

## Mechanism of Action

**Chiauranib** is an orally administered small molecule inhibitor with a unique triple-pathway anti-tumor mechanism.<sup>[1]</sup> It potently targets key kinases involved in tumor progression:

- Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR $\alpha$ ), and c-Kit.<sup>[2]</sup>
- Mitosis: Aurora B kinase.<sup>[2]</sup>
- Tumor Microenvironment: Colony-Stimulating Factor 1 Receptor (CSF-1R).<sup>[2]</sup>

By simultaneously inhibiting these pathways, **Chiauranib** aims to suppress tumor angiogenesis, inhibit tumor cell proliferation, and modulate the tumor immune microenvironment.<sup>[3]</sup>

## Signaling Pathways

**Chiauranib** has been shown to inhibit the VEGFR2/MEK/ERK/STAT3 signaling pathway, which is crucial for cell proliferation and survival.[4] In KRAS wild-type colorectal cancer cells, **Chiauranib** has also been observed to induce apoptosis by activating the p53 signaling pathway through the generation of reactive oxygen species (ROS).[5][6]



[Click to download full resolution via product page](#)

**Chiauranib**'s dual inhibitory mechanism on key signaling pathways.

## Clinical Trial Data Summary

The following tables summarize the key findings from clinical trials of **Chiauranib** in various cancer types, alongside data for standard-of-care and alternative treatments for comparison.

## Platinum-Resistant/Refractory Ovarian Cancer

Table 1: Efficacy of **Chiauranib** in Platinum-Resistant/Refractory Ovarian Cancer

| Trial Identifier | Phase | Treatment               | No. of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|------------------|-------|-------------------------|-----------------|-----------------------------|----------------------------------------|
| NCT03166891      | Ib    | Chiauranib Monotherapy  | 25              | 8.7%                        | 3.7 months                             |
| NCT03901118      | II    | Chiauranib + Etoposide  | 22              | 40.9%                       | 5.4 months                             |
| NCT03901118      | II    | Chiauranib + Paclitaxel | 21              | 52.4%                       | 5.6 months                             |

Table 2: Efficacy of Standard/Alternative Therapies in Platinum-Resistant Ovarian Cancer

| Treatment                                              | No. of Patients (in cited studies) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|--------------------------------------------------------|------------------------------------|-----------------------------|----------------------------------------|
| Single-Agent Chemotherapy (Paclitaxel, PLD, Topotecan) | Varies                             | 10-15%[3][7]                | 3-4 months[3][7]                       |
| Oral Etoposide                                         | 52                                 | 19.2%[8]                    | 3.2 months[8]                          |
| Paclitaxel Monotherapy                                 | 38                                 | 18.4%[9]                    | 3.8 months[9]                          |
| Apatinib + Paclitaxel                                  | 32                                 | 37.5%[9]                    | 5.0 months[9]                          |
| Bevacizumab + Chemotherapy                             | 361                                | 27.3%[10]                   | 6.7 months[10]                         |

## Relapsed/Refractory Small-Cell Lung Cancer (SCLC)

Table 3: Efficacy of **Chiauranib** in Relapsed/Refractory SCLC

| Trial Identifier     | Phase | Treatment                          | No. of Patients<br>(efficacy analysis) | Key Outcomes                                                                       |
|----------------------|-------|------------------------------------|----------------------------------------|------------------------------------------------------------------------------------|
| Phase Ib/II (CAR105) | Ib/II | Chiauranib Monotherapy             | 41                                     | Showed preliminary efficacy in patients with $\geq 3$ lines of prior therapy. [11] |
| Pivotal Trial        | III   | Chiauranib Monotherapy vs. Placebo | 184                                    | To confirm efficacy and safety after $\geq 2$ nd-line chemotherapy. [11]           |

Table 4: Efficacy of Standard/Alternative Therapies in Second-Line SCLC

| Treatment                                  | No. of Patients (in cited studies) | Overall Response Rate (ORR) | Median Overall Survival (OS) |
|--------------------------------------------|------------------------------------|-----------------------------|------------------------------|
| Topotecan (Sensitive Relapse)              | Varies                             | $\sim 25\%$ [1]             | 25 weeks [1]                 |
| Topotecan (Refractory Relapse)             | Varies                             | $\leq 10\%$ [1]             | -                            |
| Lurbinectedin                              | 312                                | 22% [2]                     | 4.7 months [2]               |
| Lurbinectedin + Irinotecan (CTFI >30 days) | 101                                | 52.7%                       | 12.7 months [12]             |
| Tarlatamab                                 | 254                                | -                           | 13.6 months [13]             |

## Advanced Solid Tumors

Table 5: Efficacy and Safety of Chiauranib in Advanced Solid Tumors (Phase I)

| Trial Identifier | Phase | Treatment              | No. of Patients | Key Efficacy Outcome               | Maximum Tolerated Dose (MTD) | Most Common Treatment-Related Adverse Events                                                                                            |
|------------------|-------|------------------------|-----------------|------------------------------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| NCT02122809      | I     | Chiauranib Monotherapy | 18              | 66.7% achieved Stable Disease (SD) | 50 mg once daily [8]         | Fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (33.3%), hypertriglyceridemia (33.3%), hypertension (33.3%) [8] |

## Experimental Protocols

### Phase I Dose-Escalation Study in Advanced Solid Tumors (NCT02122809)

- Study Design: A standard 3+3 dose-escalation design was employed.[8]
- Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors or non-Hodgkin lymphoma who were refractory to or had no standard therapy options. Key inclusion criteria included ECOG performance status of 0-1 and adequate organ function.[8]

- Dosing: **Chiauranib** was administered orally once daily in 28-day cycles at doses ranging from 10 to 65 mg.[8]
- Pharmacokinetics: Blood samples were collected at various time points after single and multiple doses to analyze the pharmacokinetic profile of **Chiauranib**.[8]
- Safety and Efficacy Assessment: Safety was monitored through the evaluation of adverse events, vital signs, and laboratory tests. Efficacy was assessed based on tumor response according to RECIST 1.1 criteria.[1]

[Click to download full resolution via product page](#)

Experimental workflow for the Phase I dose-escalation study.

## Phase Ib/II Study in Platinum-Resistant/Refractory Ovarian Cancer (NCT03166891 & NCT03901118)

- Study Design: A single-arm, open-label, multi-site exploratory study (Phase Ib) followed by a Phase II trial evaluating **Chiauranib** in combination with chemotherapy.[14][15]
- Patient Population: Patients with histologically or cytologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal carcinoma who had platinum-resistant or refractory disease. Patients must have received at least one prior platinum-containing chemotherapy regimen.[15]
- Intervention:
  - Phase Ib: **Chiauranib** 50mg orally once daily.[14]
  - Phase II: **Chiauranib** (50mg orally once daily) in combination with either oral etoposide (50mg daily for 21 days of a 28-day cycle) or intravenous paclitaxel (60mg/m<sup>2</sup> on days 1, 8, and 15 of a 21-day cycle).[15]
- Primary Endpoint: Progression-free survival (PFS) according to RECIST v1.1.[16]
- Safety and Efficacy Assessment: Safety was monitored continuously. Tumor assessments were performed at baseline and every two cycles.

## Conclusion

The available clinical trial data suggests that **Chiauranib**, both as a monotherapy and in combination with chemotherapy, demonstrates promising anti-tumor activity in heavily pre-treated patients with platinum-resistant/refractory ovarian cancer and relapsed/refractory small-cell lung cancer. In advanced solid tumors, **Chiauranib** was well-tolerated and showed disease stabilization. The combination of **Chiauranib** with chemotherapy in ovarian cancer appears to yield higher response rates and longer progression-free survival compared to historical data for single-agent chemotherapy. Further results from the ongoing Phase III trial in SCLC are anticipated to provide a more definitive assessment of its clinical benefit in this setting. The unique multi-target mechanism of **Chiauranib** positions it as a potentially valuable therapeutic option for various malignancies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. droracle.ai [droracle.ai]
- 2. medscape.com [medscape.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Efficacy of a toxicity-adjusted topotecan therapy in recurrent small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topotecan: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of higher dose weekly topotecan in relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hematologyanoncology.net [hematologyanoncology.net]
- 8. Effectiveness of low-dose oral etoposide treatment in patients with recurrent and platinum-resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apatinib plus paclitaxel versus paclitaxel monotherapy for platinum-resistant recurrent ovarian cancer treatment: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase 3 Clinical Study of Chiauranib Capsule in Patients With Small-cell Lung Cancer [ctv.veeva.com]
- 12. Results of a Phase 2 Study Evaluating Lurbinectedin and Irinotecan in Relapsed SCLC Patients With Chemotherapy-Free Interval >30 Days - Conference Correspondent [conference-correspondent.com]
- 13. SCLC: new evidence reshapes 2L and maintenance treatment [dailyreporter.esmo.org]
- 14. Lurbinectedin in the treatment of relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chiauranib Clinical Trial Meta-Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574309#meta-analysis-of-chiauranib-clinical-trial-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)